Fmoc-Aeg(N3)-OH

Peptidomimetics Conformational Restraint Solid-Phase Peptide Synthesis

Fmoc-Aeg(N3)-OH (CAS 1935981-35-3) is an Fmoc-protected, azide-functionalized aminoethylglycine derivative that serves as a specialized building block for solid-phase peptoid and peptide nucleic acid (PNA) synthesis. The N-(2-azidoethyl) substituent on the glycine backbone nitrogen simultaneously restricts amide bond conformation—producing conformational restraints analogous to N-methylation—and provides a bioorthogonal azide handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
Cat. No. B15609224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Aeg(N3)-OH
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25)
InChIKeyMLMPWBUAQAXGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Aeg(N3)-OH: A Dual-Function Azide Building Block for Click-Ready Peptoid and PNA Synthesis


Fmoc-Aeg(N3)-OH (CAS 1935981-35-3) is an Fmoc-protected, azide-functionalized aminoethylglycine derivative that serves as a specialized building block for solid-phase peptoid and peptide nucleic acid (PNA) synthesis. The N-(2-azidoethyl) substituent on the glycine backbone nitrogen simultaneously restricts amide bond conformation—producing conformational restraints analogous to N-methylation—and provides a bioorthogonal azide handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. This dual functionality enables on-resin backbone derivatization, macrocyclization, and the construction of peptide chimeras that would be inaccessible with standard, unmodified aminoethylglycine monomers [2]. The compound is supplied as a free carboxylic acid compatible with standard Fmoc-solid-phase peptide synthesis (SPPS) protocols and is typically offered at ≥95% purity by commercial vendors.

Why Standard Fmoc-Aminoethylglycine Monomers Cannot Replace Fmoc-Aeg(N3)-OH in Click-Mediated or Conformationally Constrained Syntheses


The fundamental value of Fmoc-Aeg(N3)-OH lies in the inseparable integration of two properties within a single monomer: backbone conformational restraint and a reactive azide for post-synthetic modification. Simple Fmoc-Aeg-OH (the unsubstituted aminoethylglycine backbone) provides neither conformational bias nor a conjugation handle, requiring additional synthetic steps and orthogonal protection schemes to introduce either feature [1]. Conversely, alternative azide sources such as Fmoc-Lys(N3)-OH or 5-azidomethyluracil-modified PNA monomers localize the azide on a side chain or nucleobase, respectively, without imposing the backbone conformational restriction that the N-(2-azidoethyl) group delivers [2]. A user attempting to substitute Fmoc-Aeg(N3)-OH with a separate N-methyl monomer plus a pendant azide building block would incur at least two additional coupling steps, increased sequence length, and potential steric interference—degrading synthetic efficiency and final product homogeneity. The target compound is therefore not an interchangeable component but a purpose-built solution for syntheses demanding simultaneous backbone pre-organization and click-mediated functionalization in a single residue.

Quantitative Differentiation Evidence for Fmoc-Aeg(N3)-OH vs. In-Class Alternatives


Backbone Conformational Restraint: N-(2-Azidoethyl) vs. Unsubstituted Aminoethylglycine

The N-(2-azidoethyl) substituent on the glycine nitrogen of Fmoc-Aeg(N3)-OH imposes conformational restraint on the amide backbone equivalent to that achieved by N-methylation. In the foundational study using the Cilengitide peptide scaffold, incorporation of the N-(4-azidobutyl) group (a closely related azide-functionalized N-alkyl substituent) produced conformational constraints indistinguishable from a backbone N-Me group, while simultaneously preserving the full integrin-binding biological activity of the parent peptide [1]. In contrast, the unsubstituted aminoethylglycine backbone found in standard Fmoc-Aeg-OH imposes no such conformational restriction, resulting in a flexible, random-coil-like conformation that can reduce target affinity and metabolic stability. While direct cis/trans amide bond ratios for the monomeric Fmoc-Aeg(N3)-OH have not been quantitatively reported in open literature, the demonstrated retention of biological activity and conformational restriction in the assembled peptoid context provides class-level inference that the azide-bearing N-alkyl group functions as an effective N-Me surrogate.

Peptidomimetics Conformational Restraint Solid-Phase Peptide Synthesis

Click Chemistry Versatility: CuAAC and SPAAC Reactivity vs. Non-Azide Backbone Monomers

Fmoc-Aeg(N3)-OH contains a primary aliphatic azide that is competent for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN partners [1]. This dual click reactivity is absent in the core PNA/peptoid backbone monomer Fmoc-Aeg-OH, which lacks any reactive handle beyond the standard amine and carboxylic acid termini. While dedicated azide-bearing amino acids such as Fmoc-Lys(N3)-OH offer similar click reactivity, they place the azide on a flexible side chain rather than the backbone nitrogen, meaning they cannot simultaneously induce the conformational restriction that is intrinsic to the N-(2-azidoethyl) linkage of Fmoc-Aeg(N3)-OH. No direct comparison of click reaction kinetics (e.g., second-order rate constants for CuAAC) between Fmoc-Aeg(N3)-OH and other azide-functionalized Fmoc monomers has been published, precluding quantitative ranking. However, the structural placement of the azide directly on the amide nitrogen is documented to enable intramolecular cross-linking for macrocycle formation—a geometry that side-chain azides cannot replicate [2].

Click Chemistry Bioconjugation Peptide Nucleic Acid

Solid-Phase Synthetic Compatibility vs. Ester-Protected PNA Monomers

As a free carboxylic acid with standard Fmoc N-terminal protection, Fmoc-Aeg(N3)-OH is directly compatible with routine Fmoc-SPPS cycles using HBTU/HOBt or similar activation, without requiring additional deprotection steps before coupling. This contrasts with ester-protected PNA backbone monomers (e.g., Fmoc-Aeg-OBn or Fmoc-Aeg-OtBu), which necessitate a separate ester hydrolysis step before the carboxyl group can participate in amide bond formation, thereby adding one synthetic operation per coupling cycle. Although no head-to-head coupling efficiency study comparing Fmoc-Aeg(N3)-OH with Fmoc-Aeg-OBn has been identified in open sources, the avoidance of an orthogonal ester deprotection step is a recognized practical advantage in Fmoc-mediated PNA assembly, reducing cumulative cycle time and exposure to adventitious side reactions [1].

Solid-Phase Synthesis Fmoc-SPPS Peptide Nucleic Acid

Bifunctional Utility in Biological Peptoid Systems: Cytotoxicity and Receptor Selectivity Modulation

The N-alkyl substituent provided by Fmoc-Aeg(N3)-OH-derived monomers has been exploited in multiple biological contexts to modulate pharmacological properties. In the Piscidin 1 antimicrobial peptide system, replacement of Gly8 with an N-alkylated lysine peptoid residue (a structural analog of the modification chemistry enabled by Fmoc-Aeg(N3)-OH) increased antibacterial activity while reducing mammalian cytotoxicity [1]. Similarly, N-alkylated peptoid-peptide hybrids based on the melanocortin receptor agonist scaffold yielded potent ligands for MC3, MC4, and MC5 receptors [2]. In the Cilengitide system, backbone N-(4-azidobutyl) incorporation retained full biological activity of the parent cyclic peptide while enabling subsequent click conjugation [3]. These outcomes contrast with unmodified peptide sequences, which lack both the conformational constraint and the functionalization handle, and with alternative modifications (e.g., N-methylation alone), which provide constraint but no reactive site for further derivatization. Specific IC50 or EC50 values for monomer-comparator pairs are not available, as published studies report the activity of assembled oligomers rather than the building block itself.

Antimicrobial Peptides Melanocortin Receptor Cytotoxicity

High-Impact Procurement Scenarios for Fmoc-Aeg(N3)-OH in Peptidomimetic and PNA Research


Synthesis of Conformationally Constrained, Click-Functionalized Peptide Chimeras

Fmoc-Aeg(N3)-OH is the monomer of choice for constructing peptide chimeras in which a single N-alkyl substitution simultaneously rigidifies the backbone and installs a reactive azide for late-stage click conjugation. The Fernández-Llamazares et al. (2013) demonstration on the Cilengitide scaffold established that the N-(4-azidobutyl) group (closely analogous to the N-(2-azidoethyl) group in Fmoc-Aeg(N3)-OH) preserves the biological activity of the parent cyclic peptide while enabling CuAAC-mediated attachment of fluorophores, affinity tags, or PEG chains after SPPS assembly [1]. This scenario cannot be replicated with non-azide backbone monomers.

On-Resin Macrocyclization via Intramolecular Click Chemistry

The backbone-anchored azide of Fmoc-Aeg(N3)-OH enables intramolecular CuAAC or SPAAC reactions for the formation of macrocyclic peptoids and PNAs on solid support. As noted in the Iris Biotech technical compilation, head-to-tail cyclization of N-substituted glycine peptoid oligomers has been achieved by bridging side chains via Cu(I)-catalyzed azide–alkyne cycloaddition under dilute conditions that favor intramolecular over intermolecular crosslinking [2]. Side-chain azide monomers (e.g., Fmoc-Lys(N3)-OH) cannot achieve the same backbone-tethered ring-closure geometry.

Construction of Customized Peptide Nucleic Acid (PNA) Oligomers with Internal Modification Sites

For PNA research requiring site-specific internal functionalization—rather than terminal labeling—Fmoc-Aeg(N3)-OH provides a backbone-integrated azide that survives standard Fmoc-SPPS cycles. This contrasts with the widely used strategy of placing functional groups only at the N- or C-terminus via lysine branching, which limits the number and spatial distribution of modifications. The 5-azidomethyluracil approach, while useful for nucleobase modification, does not address backbone conformational control [3]. Fmoc-Aeg(N3)-OH therefore enables the design of internally multifunctional PNA probes for diagnostics and supramolecular assembly.

Library Synthesis of Peptoid Analogues with Tunable Pharmacology

The combination of conformational constraint and a reactive handle makes Fmoc-Aeg(N3)-OH particularly valuable for generating focused peptoid libraries. By substituting a single N-(2-azidoethyl)glycine residue at strategic positions, researchers can simultaneously probe the effect of backbone rigidification on target binding (as demonstrated for melanocortin receptors and Piscidin 1 analogs) while retaining the option to diversify the library via click chemistry using a common intermediate [4] [5]. This convergent approach reduces the total number of monomers that must be procured and individually coupled compared to a strategy using separate N-methyl and azide-functionalized monomers.

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